1,4-Dichloro-3,4-dimethylpentane
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Overview
Description
1,4-Dichloro-3,4-dimethylpentane is an organic compound belonging to the class of alkanes It is characterized by the presence of two chlorine atoms and two methyl groups attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichloro-3,4-dimethylpentane can be synthesized through several methods. One common approach involves the chlorination of 3,4-dimethylpentane using chlorine gas in the presence of a radical initiator such as ultraviolet light or a radical initiator like benzoyl peroxide. The reaction proceeds via a free radical mechanism, leading to the substitution of hydrogen atoms with chlorine atoms at the 1 and 4 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a steady supply of the compound and allows for better control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-3,4-dimethylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Formation of 1,4-dihydroxy-3,4-dimethylpentane.
Elimination: Formation of 3,4-dimethyl-1-pentene.
Oxidation: Formation of 3,4-dimethylpentan-2-one or 3,4-dimethylpentanoic acid.
Scientific Research Applications
1,4-Dichloro-3,4-dimethylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,4-dichloro-3,4-dimethylpentane involves its interaction with various molecular targets. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the compound undergoes dehydrohalogenation, leading to the formation of alkenes. The specific pathways and intermediates involved depend on the reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
1,4-Dichloro-3,4-dimethylpentane can be compared with other similar compounds, such as:
1,4-Dibromo-3,4-dimethylpentane: Similar structure but with bromine atoms instead of chlorine.
1,4-Dichloro-2,3-dimethylbutane: Similar structure but with a different arrangement of methyl groups.
1,4-Dichloro-3,3-dimethylpentane: Similar structure but with both methyl groups attached to the same carbon atom.
The uniqueness of this compound lies in its specific arrangement of chlorine and methyl groups, which influences its reactivity and applications.
Properties
CAS No. |
84189-29-7 |
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Molecular Formula |
C7H14Cl2 |
Molecular Weight |
169.09 g/mol |
IUPAC Name |
1,4-dichloro-3,4-dimethylpentane |
InChI |
InChI=1S/C7H14Cl2/c1-6(4-5-8)7(2,3)9/h6H,4-5H2,1-3H3 |
InChI Key |
UYDNPGJJDDZBQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCl)C(C)(C)Cl |
Origin of Product |
United States |
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